molecular formula C7H4BrClN2S2 B8237902 5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine

5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine

Cat. No.: B8237902
M. Wt: 295.6 g/mol
InChI Key: NDDIDWDEBBDFIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects . The exact pathways and targets depend on the specific context of its use and the biological system involved .

Comparison with Similar Compounds

5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of bromine and chlorine atoms in this compound, which contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

5-bromo-4-(4-chlorothiophen-2-yl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2S2/c8-6-5(11-7(10)13-6)4-1-3(9)2-12-4/h1-2H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDIDWDEBBDFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Cl)C2=C(SC(=N2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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